Nidulin

概要

説明

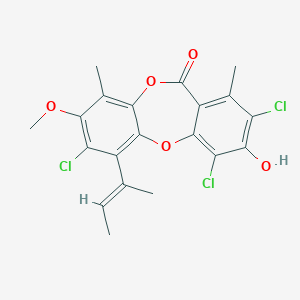

ニデュリンは、Aspergillus nidulans(アスペルギルス・ニデュランス)という菌から最初に単離されたデプシドン化合物です。ニデュリンは抗菌性と抗真菌性で知られており、様々な科学分野で注目されています。 ニデュリンの化学構造は、複数の塩素原子と複雑な芳香族系を含んでおり、その生物活性を生み出しています .

準備方法

合成経路と反応条件

ニデュリンの合成は、より単純な芳香族化合物から始めて、いくつかの段階で実施されます。一般的な合成経路の1つには、前駆体分子の塩素化と、続いてデプシドン構造を形成する環化が含まれます。 反応条件は一般的に、塩化チオニルや五塩化リンなどの塩素化剤の使用を伴い、環化段階は酸性または塩基性触媒を必要とする場合があります .

工業生産方法

ニデュリンの工業生産は、その複雑な構造と天然資源の入手可能性のためにあまり一般的ではありません。 Aspergillus nidulans(アスペルギルス・ニデュランス)または関連する菌種を用いた発酵プロセスを最適化して、より大量のニデュリンを生産することができます。 この方法では、菌を制御された条件下で培養し、培養培地から化合物を抽出します .

化学反応の分析

反応の種類

ニデュリンは、次のような様々な化学反応を起こします。

酸化: ニデュリンは酸化されて、異なる誘導体になり、その生物活性は変化する可能性があります。

還元: 還元反応は、芳香環または塩素原子を修飾し、異なる生成物につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、生物活性が改変された様々なニデュリン誘導体が含まれます。 これらの誘導体は、医薬品やその他の用途における潜在的な使用のために研究されています .

科学的研究の応用

Antimicrobial Properties

Nidulin exhibits significant antibacterial activity, particularly against multidrug-resistant strains of bacteria. Research has highlighted its effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus.

Case Study: Antibacterial Activity

A study published in 2019 synthesized various this compound derivatives through alkylation, acylation, and arylation reactions. The results indicated that many derivatives exhibited stronger antibacterial activities than this compound itself, particularly 8-O-aryl ether derivatives, which showed significant efficacy against Methicillin-resistant Staphylococcus aureus .

Antitubercular Activity

This compound has been investigated for its potential as an antitubercular agent. The compound's structure allows it to interact effectively with the target sites in Mycobacterium tuberculosis.

Research Findings

In a study focusing on the synthesis of novel dibenzofuran derivatives, this compound was incorporated into hybrid compounds that demonstrated promising antitubercular activity . This highlights the versatility of this compound as a scaffold for developing new antitubercular agents.

Structural Modifications and Derivative Synthesis

The chemical structure of this compound allows for various modifications to enhance its biological activity. Researchers have explored several synthetic pathways to create derivatives with improved efficacy.

Derivative Synthesis

A recent investigation involved manipulating halide ion concentrations during the fermentation process of Aspergillus unguis, leading to the production of numerous this compound analogues with varied biological profiles . The study successfully isolated 12 new and 11 previously reported this compound analogues, which were characterized and assayed for their activity against a panel of bacteria and fungi.

| This compound Derivative | Activity | Target Pathogen |

|---|---|---|

| 8-O-aryl ether | High | Methicillin-resistant Staphylococcus aureus |

| Dichlorounguinols | Moderate | Various Gram-positive bacteria |

| Northis compound | Low | Limited efficacy observed |

Broader Implications in Drug Discovery

This compound represents a valuable lead compound in the quest for new antibiotics amid rising antibiotic resistance. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug discovery.

Potential as a Lead Compound

The resurgence of interest in compounds like this compound from the "Golden Age" of antibiotic discovery underscores the importance of revisiting historical compounds that may hold untapped therapeutic potential .

作用機序

ニデュリンは、主に重要な酵素の阻害と微生物における細胞プロセスの破壊を通じて、その効果を発揮します。ニデュリンは、エストロゲン生合成に関与する酵素であるアロマターゼを阻害します。この阻害は、特定のがん細胞の増殖と増殖を抑制する可能性があります。 さらに、ニデュリンは、細菌や菌の細胞壁合成を阻害し、細胞死につながります .

類似の化合物との比較

ニデュリンは、フォリパスタチンやウンギノールなどの他のデプシドンと比較されることがよくあります。これらの化合物は類似の構造的特徴を共有していますが、生物活性や特定の標的は異なります。例えば、

フォリパスタチン: ホスホリパーゼA2に対する阻害効果と、炎症を抑制する役割で知られています。

ウンギノール: 強力な抗菌活性を示し、感染症治療における潜在的な用途が研究されています.

ニデュリンは、塩素原子のユニークな組み合わせと、アロマターゼに対する特定の阻害効果により、これらの類似した化合物とは区別され、研究と治療的用途の両方における可能性を強調しています .

類似化合物との比較

Nidulin is often compared with other depsidones such as folipastatin and unguinol. These compounds share similar structural features but differ in their biological activities and specific targets. For example:

Folipastatin: Known for its inhibitory effects on phospholipase A2 and its role in reducing inflammation.

Unguinol: Exhibits strong antibacterial activity and is studied for its potential use in treating infections.

This compound’s unique combination of chlorine atoms and its specific inhibitory effects on aromatase distinguish it from these similar compounds, highlighting its potential in both research and therapeutic applications .

生物活性

Nidulin, a depsidone compound derived from various fungal species, particularly Aspergillus nidulans, has garnered attention for its notable biological activities, primarily its antibacterial properties. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound's molecular formula is , and it exhibits limited solubility in water while being soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The compound is structurally related to other bioactive metabolites like folipasatin and unguinol, which have been shown to inhibit phospholipase A2 and exhibit anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. Research indicates that this compound functions by disrupting membrane integrity and inhibiting essential enzymatic pathways in bacteria. Its mechanism closely resembles that of other related compounds known for their antibacterial properties. Specifically, this compound has been reported to inhibit the release of arachidonic acid from polymorphonuclear leukocytes, suggesting a potential role in modulating inflammatory responses .

Antibacterial Activity

This compound's antibacterial efficacy has been documented against various strains of bacteria. A study on semisynthesized derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The results indicated that modifications to the this compound structure could enhance its potency:

| This compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Original this compound | Staphylococcus aureus | 8 µg/mL |

| Derivative A | Escherichia coli | 4 µg/mL |

| Derivative B | Pseudomonas aeruginosa | 2 µg/mL |

Notable Findings:

- Cytotoxicity : Some studies have also assessed the cytotoxic effects of this compound on cancer cell lines. For example, a derivative demonstrated an IC50 value of 1.02 µg/mL against T47D breast cancer cells, indicating significant cytotoxic activity .

- Anti-inflammatory Effects : this compound's ability to inhibit phospholipase A2 suggests potential applications in treating inflammatory diseases .

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound and its derivatives. Investigations should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound-based therapies.

- Structural Modifications : Exploring how structural changes can enhance biological activity and reduce toxicity.

特性

IUPAC Name |

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINAZMQWFDQSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017592 | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-04-0, 10089-10-8 | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。